molecular formula C13H8BrIN2O2S B1527949 6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1305324-97-3

6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1527949
CAS No.: 1305324-97-3
M. Wt: 463.09 g/mol
InChI Key: UGPXIJAFCPVHRH-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features both bromine and iodine substituents on a pyrrolo[3,2-b]pyridine core, with a phenylsulfonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolo[3,2-b]pyridine core, followed by selective bromination and iodination. The phenylsulfonyl group is then introduced through sulfonylation reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens .

Scientific Research Applications

6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both bromine and iodine atoms, along with the phenylsulfonyl group. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

1-(benzenesulfonyl)-6-bromo-3-iodopyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrIN2O2S/c14-9-6-12-13(16-7-9)11(15)8-17(12)20(18,19)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPXIJAFCPVHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=N3)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901183331
Record name 1H-Pyrrolo[3,2-b]pyridine, 6-bromo-3-iodo-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305324-97-3
Record name 1H-Pyrrolo[3,2-b]pyridine, 6-bromo-3-iodo-1-(phenylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-b]pyridine, 6-bromo-3-iodo-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901183331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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